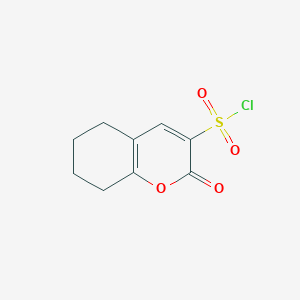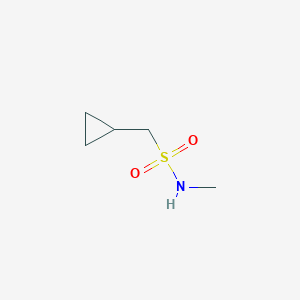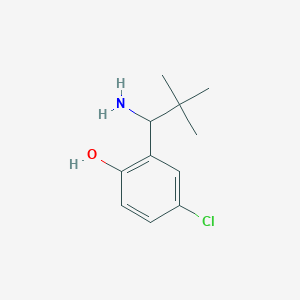
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using recrystallization techniques to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of N-(3-hydroxy-5-methylphenyl)-2-methylpropanamine.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-5-methylphenyl-2-methylpropanamide.
Scientific Research Applications
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxy-4-methylphenyl)-2-methylpropanamide
- N-(3-Hydroxy-5-ethylphenyl)-2-methylpropanamide
- N-(3-Hydroxy-5-methylphenyl)-2-ethylpropanamide
Uniqueness
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-4-8(3)5-10(13)6-9/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
OHAGTQROSKAFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)
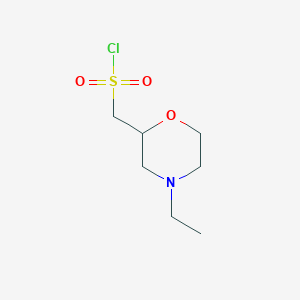
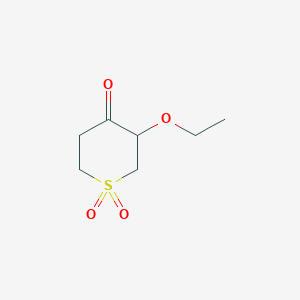
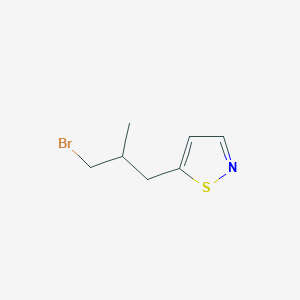
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
![2-[(4-Ethylcyclohexyl)amino]butan-1-ol](/img/structure/B13215468.png)
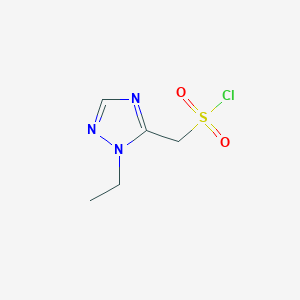
![1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13215473.png)
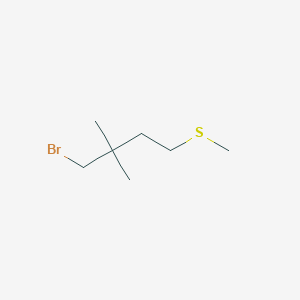
![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
